N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of furan, thiomorpholine, and benzo[d][1,3]dioxole moieties
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, causing changes such as cell cycle arrest and induction of apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiomorpholine introduction: The thiomorpholine ring can be introduced via nucleophilic substitution reactions.
Benzo[d][1,3]dioxole formation: This step often involves the cyclization of catechol derivatives with appropriate reagents.
Amide bond formation: The final step involves coupling the furan-2-yl-thiomorpholine intermediate with the benzo[d][1,3]dioxole-5-carboxylic acid derivative using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the thiomorpholine or furan rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiomorpholine ring could lead to thiomorpholine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a morpholine ring instead of thiomorpholine.
N-(2-(furan-2-yl)-2-piperidinoethyl)benzo[d][1,3]dioxole-5-carboxamide: Contains a piperidine ring instead of thiomorpholine.
N-(2-(furan-2-yl)-2-pyrrolidinoethyl)benzo[d][1,3]dioxole-5-carboxamide: Features a pyrrolidine ring instead of thiomorpholine.
Uniqueness
The presence of the thiomorpholine ring in N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide distinguishes it from similar compounds. Thiomorpholine can impart different chemical and biological properties compared to morpholine, piperidine, or pyrrolidine rings, potentially leading to unique interactions with biological targets and different pharmacokinetic profiles.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(13-3-4-16-17(10-13)24-12-23-16)19-11-14(15-2-1-7-22-15)20-5-8-25-9-6-20/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGYFQHQMQZZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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